N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide

Antibacterial Xanthomonas oryzae Plant pathogenic bacteria

N-(5-(Methylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide (molecular formula C15H13N3O3S2, MW 347.42 g/mol) is a synthetic small molecule belonging to the 1,3,4-thiadiazole sulfone acetamide class. Its structure incorporates a 1,3,4-thiadiazole ring bearing an electron-withdrawing methylsulfonyl group at the 5-position and a lipophilic naphthalen-1-ylacetyl substituent on the 2-amino position.

Molecular Formula C15H13N3O3S2
Molecular Weight 347.4 g/mol
Cat. No. B12209087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide
Molecular FormulaC15H13N3O3S2
Molecular Weight347.4 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=NN=C(S1)NC(=O)CC2=CC=CC3=CC=CC=C32
InChIInChI=1S/C15H13N3O3S2/c1-23(20,21)15-18-17-14(22-15)16-13(19)9-11-7-4-6-10-5-2-3-8-12(10)11/h2-8H,9H2,1H3,(H,16,17,19)
InChIKeyNIUOOYUSMUQZEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-(Methylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide: Compound Identity and Core Pharmacophore


N-(5-(Methylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide (molecular formula C15H13N3O3S2, MW 347.42 g/mol) is a synthetic small molecule belonging to the 1,3,4-thiadiazole sulfone acetamide class [1]. Its structure incorporates a 1,3,4-thiadiazole ring bearing an electron-withdrawing methylsulfonyl group at the 5-position and a lipophilic naphthalen-1-ylacetyl substituent on the 2-amino position. This specific substitution pattern places it within a series of compounds designed as antibacterial agents targeting phytopathogenic Xanthomonas spp., as reported in the inaugural synthesis and bioactivity evaluation of 1,3,4-thiadiazole sulfone-derived amides [2]. The compound is cataloged in the ZINC15 database (ZINC95601814) with calculated physicochemical properties including a logP of 2.38, 3 rings, 23 heavy atoms, and a topological polar surface area of 95 Ų [1].

Why N-(5-(Methylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide Cannot Be Simply Replaced by In-Class Analogs


The 5-methylsulfonyl-1,3,4-thiadiazol-2-amine core present in this compound is a critical pharmacophoric element that distinguishes it from thioether (methylthio) or unsubstituted thiadiazole analogs. Within the 1,3,4-thiadiazole sulfone amide series, the specific combination of the naphthalen-1-ylacetyl side chain with the methylsulfonyl-substituted thiadiazole core creates a unique steric and electronic profile that directly impacts target binding and antibacterial potency [1]. The inaugural report on this compound class demonstrated that the methoxyphenoxy analog (2-(2-methoxyphenoxy)-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide) achieved EC50 values of 6–16 μg/mL against Xanthomonas pathogens, surpassing commercial standards bismerthiazol and thiodiazole copper, establishing that the 5-methylsulfonyl-thiadiazole-2-amide scaffold is a validated antibacterial pharmacophore [1]. Substituting the naphthalen-1-ylacetyl moiety with structurally distinct amide side chains (e.g., furanyl, phenoxy, or alkyl) would alter lipophilicity, target engagement, and overall bioactivity, making generic interchange scientifically unsound.

Quantitative Differentiation Evidence for N-(5-(Methylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide


Validated Antibacterial Pharmacophore: Class-Level EC50 Potency Against Xanthomonas spp. Demonstrated by the Closest Structural Analog

The target compound shares the identical 5-methylsulfonyl-1,3,4-thiadiazol-2-amine core with the most potent compound reported in the 2024 Song et al. study. The close analog 2-(2-methoxyphenoxy)-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide, differing only in the amide substituent (methoxyphenoxyacetyl vs. naphthalen-1-ylacetyl), demonstrated EC50 values of 6 μg/mL against Xanthomonas oryzae pv. oryzae (Xoo), 11 μg/mL against X. oryzae pv. oryzicola (Xoc), and 16 μg/mL against X. axonopodis pv. citri (Xac), surpassing both bismerthiazol and thiodiazole copper controls [1]. Under greenhouse conditions at 200 μg/mL, this analog provided 53.43% protective activity and 47.16% curative activity against rice bacterial leaf blight, outperforming the commercial standards [1]. This establishes the 5-methylsulfonyl-thiadiazole-2-amide scaffold as a validated antibacterial chemotype, and the naphthalen-1-ylacetyl-bearing target compound is a direct structural member of this series.

Antibacterial Xanthomonas oryzae Plant pathogenic bacteria

Structural Differentiation from N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide: Methylsulfonyl vs. Ethyl at the Thiadiazole 5-Position

A direct structural comparator is N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide, which replaces the electron-withdrawing methylsulfonyl group (-SO2CH3) with a simple ethyl group (-CH2CH3). This substitution eliminates the sulfone's hydrogen bond acceptor capacity and significantly alters the electronic character of the thiadiazole ring. The methylsulfonyl group in the target compound provides two strong H-bond acceptor oxygens (contributing to the tPSA of 95 Ų [1]) and exerts a -I (inductive electron-withdrawing) and -M (mesomeric) effect that stabilizes the thiadiazole ring, whereas the ethyl-substituted analog lacks these features and has a lower tPSA and different logP, directly affecting membrane permeability and target binding [1].

Physicochemical properties logP Hydrogen bonding

Differentiation from Sulfanyl-Linked Thiadiazole Analogs: Sulfone Oxidation State Confers Metabolic and Chemical Stability Advantages

Several commercially cataloged analogs feature a sulfanyl (thioether, -S-) linker at the thiadiazole 5-position instead of the methylsulfonyl (-SO2-) group, such as 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide and N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(naphthalen-1-yl)acetamide . The sulfone oxidation state in the target compound provides resistance to oxidative metabolic pathways that readily convert thioethers to sulfoxides and sulfones in vivo, leading to more predictable pharmacokinetics. Additionally, the sulfone group is chemically inert to further oxidation, whereas thioether analogs are susceptible to air oxidation during storage and handling, potentially compromising compound integrity over time [1]. This difference is critical for assay reproducibility and long-term compound stability in screening libraries.

Metabolic stability Oxidation state Sulfone vs. thioether

Naphthalen-1-yl vs. Naphthalen-2-yl Substitution: Positional Isomerism with Demonstrated Impact on Antimalarial Target Engagement

The naphthalen-1-ylacetyl moiety in the target compound represents a specific positional isomer. In a related but distinct series of naphthyl-bearing 1,3,4-thiadiazoleacetamides targeting the parasitic folate pathway, compounds with the naphthalen-2-yloxy substituent showed IC50 values of 0.94–3.91 μM against Plasmodium falciparum strains (PfNF54 and PfW2) with good selectivity indices over the Hek293 cell line [1]. While these compounds differ in the linker chemistry (naphthalen-2-yloxy vs. naphthalen-1-ylacetyl), the study demonstrates that naphthyl substitution position and linker geometry significantly influence biological target engagement, as evidenced by differential PfDHFR enzyme inhibition and in silico docking scores within the binding pocket [1]. This provides class-level precedent that the naphthalen-1-yl attachment in the target compound is expected to produce distinct target engagement profiles compared to naphthalen-2-yl substituted analogs.

Antimalarial PfDHFR Naphthyl positional isomerism

Recommended Application Scenarios for N-(5-(Methylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide in Scientific Research and Industrial Procurement


Agricultural Antibacterial Lead Optimization: Xanthomonas spp. Screening Programs

Based on the validated antibacterial activity of the closest structural analog against Xanthomonas oryzae pv. oryzae, X. oryzae pv. oryzicola, and X. axonopodis pv. citri with EC50 values of 6–16 μg/mL [1], this compound is best positioned for agricultural antibacterial discovery programs targeting rice bacterial leaf blight and citrus canker. The naphthalen-1-ylacetyl substituent increases lipophilicity (logP 2.38 [2]) relative to the methoxyphenoxy analog, which may enhance bacterial membrane penetration. Researchers should conduct comparative minimum inhibitory concentration (MIC) and EC50 assays against Xanthomonas panels alongside the published analog to quantify the contribution of the naphthalen-1-ylacetyl group to antibacterial potency.

Structure-Activity Relationship (SAR) Studies on the 5-Methylsulfonyl-1,3,4-thiadiazol-2-amine Scaffold

This compound fills a specific gap in the SAR matrix of the Song et al. 2024 series [1], representing the naphthalen-1-ylacetyl amide variant. Systematic procurement of this compound alongside its analogs (e.g., 2-(2-methoxyphenoxy)-, 2-(4-chloro-3-methylphenoxy)-, and 2-(2,4-dichlorophenoxy)-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide) enables a complete SAR study of the amide substituent effect on antibacterial potency within a single core scaffold. The sulfone oxidation state ensures chemical stability during long-term storage and iterative assay cycles, reducing data variability due to compound degradation [3].

Anti-Infective Drug Discovery: Antimalarial and Antileishmanial Screening

The naphthalen-1-yl substitution pattern, combined with the thiadiazoleacetamide scaffold, aligns with the molecular framework identified by Pal et al. (2023) for targeting the parasitic folate pathway (PfDHFR) [4]. The target compound's naphthalen-1-ylacetyl moiety represents a structurally distinct chemotype from the naphthalen-2-yloxy-substituted series that showed IC50 values of 0.94–3.91 μM against P. falciparum with favorable selectivity indices. Procurement for in vitro antimalarial and antileishmanial screening is recommended to evaluate whether the 5-methylsulfonyl group and naphthalen-1-ylacetyl linker combination offers improved potency or selectivity over the published analogs.

Computational Chemistry and Molecular Docking: PPAR and Carbonic Anhydrase Target Exploration

The sulfonylthiadiazole core has demonstrated binding to multiple therapeutic targets, including PPARγ/δ (as partial dual agonists) [5] and carbonic anhydrase isoforms (BindingDB entry for N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]sulfamide shows Ki = 103 nM against human carbonic anhydrase I [6]). The target compound's calculated properties (MW 347.42, logP 2.38, tPSA 95 Ų [2]) place it within drug-like chemical space (Lipinski Rule of 5 compliant). This compound is suitable for virtual screening and molecular docking studies against these and related targets, with the naphthalen-1-yl group providing opportunities for π-π stacking interactions not available with smaller aryl substituents.

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